molecular formula C18H17NO4 B2380241 Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone CAS No. 954010-10-7

Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone

Cat. No.: B2380241
CAS No.: 954010-10-7
M. Wt: 311.337
InChI Key: POJNXGKEZIBYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone is a complex organic compound that features a benzo[d][1,3]dioxole ring fused with a morpholine ring and a phenyl group

Mechanism of Action

Target of Action

It has been found to exhibit potent activities against various cancer cell lines , suggesting that it may interact with cellular targets that are crucial for cancer cell survival and proliferation.

Mode of Action

Its potent activity against cancer cell lines suggests that it may interact with its targets in a way that inhibits cell growth or induces cell death .

Biochemical Pathways

Given its antitumor activity, it is likely that it impacts pathways related to cell growth, proliferation, and apoptosis .

Result of Action

Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone has been found to exhibit potent activities against various cancer cell lines . This suggests that the molecular and cellular effects of the compound’s action may include inhibition of cell growth and induction of cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzo[d][1,3]dioxole with a suitable morpholine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone is unique due to its combination of the benzo[d][1,3]dioxole ring with a morpholine and phenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(2-phenylmorpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-18(14-6-7-15-16(10-14)23-12-22-15)19-8-9-21-17(11-19)13-4-2-1-3-5-13/h1-7,10,17H,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJNXGKEZIBYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.